5-Acetamido-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2-fluorobenzoic acid is a chemical compound with the CAS Number: 939909-22-5 . It has a molecular weight of 197.17 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C9H8FNO3 . The InChI code is 1S/C9H8FNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 428.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
Synthesis and Antitumor Activity
Research into the synthesis and antitumor activity of compounds related to 5-Acetamido-2-fluorobenzoic acid has shown promising results. For instance, derivatives of 5-fluorouracil, a compound related to the fluorobenzoic acid family, have been synthesized and tested for their antitumor effects. Glycine derivatives containing 5-fluorouracil demonstrated certain in vitro antitumor effects against leukemia and liver cancer cells, indicating the potential of these compounds for cancer therapy (Lan Yun-jun, 2011).
Anti-Inflammatory Agents
The development of anti-inflammatory agents has also been a focus of research. For example, 5-Aminobenzo[b]thiophene-2-carboxylic acid, which shares structural similarities with acetamido fluorobenzoic acids, was converted into derivatives showing potent anti-inflammatory activity. This research opens avenues for the development of new anti-inflammatory drugs based on the manipulation of the benzoic acid core structure (M. A. Radwan, M. A. Shehab, S. El-Shenawy, 2009).
Antipsychotic Agents
Another area of application is the development of antipsychotic agents. Derivatives of 2-fluorobenzoyl and related structures have been studied for their potential as novel antipsychotic drugs. These studies have found that certain compounds not interacting with dopamine receptors still exhibit antipsychotic-like profiles in behavioral animal tests, suggesting alternative pathways for therapeutic action (L D Wise et al., 1987).
Safety and Hazards
properties
IUPAC Name |
5-acetamido-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFZDZZEWWPKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
939909-22-5 |
Source
|
Record name | 5-acetamido-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.